1-(4-chlorobenzyl)-3-(4-methoxybenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione
CAS No.: 892437-63-7
Cat. No.: VC6726899
Molecular Formula: C25H19ClN2O4
Molecular Weight: 446.89
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 892437-63-7 |
|---|---|
| Molecular Formula | C25H19ClN2O4 |
| Molecular Weight | 446.89 |
| IUPAC Name | 1-[(4-chlorophenyl)methyl]-3-[(4-methoxyphenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione |
| Standard InChI | InChI=1S/C25H19ClN2O4/c1-31-19-12-8-17(9-13-19)15-28-24(29)23-22(20-4-2-3-5-21(20)32-23)27(25(28)30)14-16-6-10-18(26)11-7-16/h2-13H,14-15H2,1H3 |
| Standard InChI Key | JLIBFMCEHHTDRB-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)CN2C(=O)C3=C(C4=CC=CC=C4O3)N(C2=O)CC5=CC=C(C=C5)Cl |
Introduction
1-(4-chlorobenzyl)-3-(4-methoxybenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex organic molecule characterized by its unique benzofuro[3,2-d]pyrimidine core. This structure is further functionalized with two substituents: a chlorobenzyl group and a methoxybenzyl group. The compound is of interest in scientific research due to its potential biological activities and chemical properties. Its molecular formula is , and it has a molecular weight of 446.9 g/mol.
Structural Features
The compound belongs to the class of benzofuro derivatives and pyrimidine compounds. Its structure includes:
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Benzofuro[3,2-d]pyrimidine Core: A fused bicyclic system combining furan and pyrimidine rings.
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Substituents:
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4-Chlorobenzyl Group: Adds steric and electronic effects due to the chlorine atom.
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4-Methoxybenzyl Group: Contributes electron-donating properties through the methoxy group.
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These structural features influence the compound's chemical reactivity and potential biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common route includes:
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Formation of the benzofuro intermediate.
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Functionalization with chlorobenzyl and methoxybenzyl groups using specific reagents under controlled conditions.
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Techniques such as refluxing or microwave-assisted synthesis are often employed to optimize yield and purity.
Biological Activity
Compounds in this class are often studied for their potential antitumor effects. Research suggests that they may interact with specific biological targets in cancer cells, disrupting pathways related to cell proliferation and apoptosis. This interaction could lead to cytotoxic effects, making the compound a candidate for further pharmacological studies.
Applications in Research
1-(4-chlorobenzyl)-3-(4-methoxybenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione is primarily used in:
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Pharmacological Studies: Investigating its role as a potential therapeutic agent.
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Chemical Research: Exploring its reactivity and interactions due to its unique structure.
Its ability to undergo diverse chemical reactions makes it a valuable tool in synthetic organic chemistry.
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